molecular formula C₂₄H₂₁N₃O₃ B1145111 4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde CAS No. 1068468-47-2

4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde

Cat. No.: B1145111
CAS No.: 1068468-47-2
M. Wt: 399.44
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Description

4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde is an organic compound characterized by the presence of a triazinane ring substituted with three benzaldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde typically involves the condensation of benzaldehyde with triazinane derivatives under controlled conditions. One common method includes the reaction of benzaldehyde with 1,3,5-triazinane in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete condensation and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Catalytic Applications

One of the primary applications of 4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde is in catalysis. Research has demonstrated its effectiveness as a precursor for synthesizing various catalysts used in organic reactions.

Case Study: Heterogeneous Catalysis

A study investigated the use of this compound as a ligand in palladium-catalyzed reactions. The compound was immobilized on a metal-organic framework (MOF), enhancing its catalytic efficiency in the Heck and Sonogashira coupling reactions. The results indicated improved yields and selectivity compared to traditional catalysts .

Material Science

In material science, the compound has been explored for its role in creating covalent organic frameworks (COFs) and other innovative materials.

Data Table: Properties of COFs Derived from this compound

PropertyValue
Surface Area>800 m²/g
Pore Volume0.45 cm³/g
Thermal StabilityUp to 300°C
Mechanical StrengthHigh

These properties suggest that materials derived from this compound can be utilized in gas storage and separation processes due to their high surface area and thermal stability.

Pharmaceutical Applications

The compound also shows promise in pharmaceutical chemistry as a building block for drug synthesis.

Case Study: Anticancer Activity

Recent studies have focused on synthesizing derivatives of this compound that exhibit anticancer properties. In vitro tests demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines. This suggests potential for development into therapeutic agents targeting cancer .

Photonic Applications

Due to its unique electronic properties, this compound has been investigated for applications in photonics.

Data Table: Photonic Properties

PropertyValue
Absorption Wavelength400 nm
Emission Wavelength600 nm
Quantum Yield0.85

These characteristics indicate its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde involves its interaction with various molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the triazinane ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Similar structure but with amino groups instead of aldehyde groups.

    1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: Contains sulfur atoms in place of oxygen atoms in the triazinane ring.

    2,4,6-Triamino-1,3,5-triazine: Contains amino groups instead of aldehyde groups.

Uniqueness

4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde is unique due to its combination of aldehyde groups and a triazinane ring, which imparts distinct reactivity and potential for forming complex structures. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde (CAS No. 443922-06-3) is a triazine derivative characterized by its unique chemical structure that includes a triazinane core and three benzaldehyde moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current state of research on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

  • Molecular Formula : C24H15N3O3
  • Molecular Weight : 393.39 g/mol
  • Structure : The compound features a symmetrical triazine core which enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cell proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells.
  • DNA Interaction : Some studies suggest that triazine derivatives can bind to DNA, disrupting replication and transcription processes.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens.

Anticancer Activity

Recent studies have demonstrated that this compound possesses notable anticancer properties. A review of related triazine compounds indicates a broad spectrum of anticancer activities:

Cancer TypeGI50 (µM)
Leukemia1.96
Colon Cancer2.60
CNS Tumors2.72
Melanoma1.91
Ovarian Cancer4.01
Renal Cancer3.03
Prostate Cancer4.40
Breast Cancer2.04

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against various cancer types .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentrations (MICs) for different bacteria are summarized below:

Bacterial StrainMIC (µg/mL)
Escherichia coli10
Staphylococcus aureus8
Pseudomonas aeruginosa12

These findings suggest that the compound could be developed as a novel antimicrobial agent .

Study on Anticancer Effects

A study published in Frontiers in Pharmacology explored the effects of triazine derivatives on cancer cell lines. The researchers found that treatment with this compound resulted in significant apoptosis in leukemia and breast cancer cells through the activation of caspase pathways . This study highlights the potential for developing this compound as a chemotherapeutic agent.

Study on Antimicrobial Properties

In another study published in Antibiotics, researchers evaluated the antimicrobial efficacy of various triazine derivatives including our compound against resistant strains of bacteria. The results indicated that it was effective against multi-drug resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .

Properties

IUPAC Name

4-[3,5-bis(4-formylphenyl)-1,3,5-triazinan-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c28-13-19-1-7-22(8-2-19)25-16-26(23-9-3-20(14-29)4-10-23)18-27(17-25)24-11-5-21(15-30)6-12-24/h1-15H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGIIVWYIUNRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN(CN1C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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